molecular formula C12H13N5O2S B2860828 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 1903166-57-3

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2860828
CAS RN: 1903166-57-3
M. Wt: 291.33
InChI Key: OVLQQMFUEPDIAS-UHFFFAOYSA-N
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Description

The compound “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” is a versatile material used in scientific research. It is a part of a series of novel derivatives that have been synthesized and characterized using various spectral techniques . These compounds have shown various biological activities including antitubercular, anti-inflammatory, anticonvulsant, antimicrobial, antibacterial, antifungal, anticancer, and analgesic .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound is part of a series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives that have been synthesized and characterized using various spectral techniques . The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” has been characterized using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . The structure analysis is based on these spectral data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further reactions involve the treatment of the obtained intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” are characterized by its spectral data. For instance, its FT-IR (KBr, ν max cm −1) values are: 1270 (C–S); 1642 (C=N); 1670 (amide C=O); 3423, 3325 (–NH) .

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Antibacterial Activity

The compound has been used in the synthesis of novel derivatives that have shown good antibacterial activity . Quinazoline derivatives containing thiazole ring 2a and 2b exhibit good antibacterial activity amongst the compounds under investigation .

Antifibrosis Activity

Some derivatives of the compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Treatment of Diseases and Disorders

2-Morphilino-substituted pyrimidine derivatives have been used to treat diseases and disorders arising from abnormal cell growth, particularly those associated with PI3 kinase such as cancer, immune disorders, viral infection and neurological disorders .

Hypoglycemic Activity

A review of literature revealed that 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives were proved to show potent hypoglycemic activity .

Inhibition of p97 ATPase

Structure–Activity Relationship Study of 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives revealed its selective and potent inhibition of p97 ATPase .

GATA Modulator

The compound has been used as a GATA modulator .

Antimalarial Agents

Tricyclic ring containing morpholine, piperazine and pyrimidine were reported as fast-acting antimalarial agents .

Future Directions

The compound “6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide” and its derivatives show promise in various fields of research, particularly in medicinal chemistry . Future research could focus on exploring its potential applications in treating various diseases and disorders, as well as further optimizing its synthesis process.

properties

IUPAC Name

6-morpholin-4-yl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-11(16-12-13-1-6-20-12)9-7-10(15-8-14-9)17-2-4-19-5-3-17/h1,6-8H,2-5H2,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLQQMFUEPDIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide

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